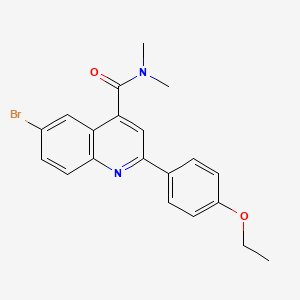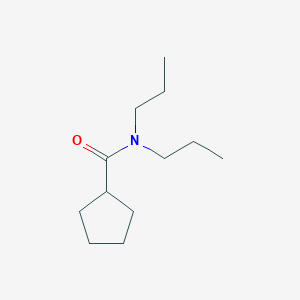![molecular formula C18H22N4O2 B6119132 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone](/img/structure/B6119132.png)
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone, also known as BPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPP belongs to the class of piperazinone derivatives, which have been shown to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Wirkmechanismus
The mechanism of action of 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to possess anti-inflammatory and analgesic properties. This compound has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone for lab experiments is its high potency and specificity. This compound has been shown to exhibit potent activity against cancer cells at low concentrations, making it a valuable tool for studying cancer biology. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Another area of interest is the identification of the specific molecular targets of this compound, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, and to explore its potential as a therapeutic agent for various diseases beyond cancer.
Synthesemethoden
The synthesis of 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone involves the condensation reaction between 1-benzyl-3-methylpiperazin-2-one and 4-(3-bromoacetyl)-1H-pyrazole. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified by column chromatography, yielding this compound in high purity.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models.
Eigenschaften
IUPAC Name |
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-18(24)21(13-15-5-3-2-4-6-15)9-10-22(14)17(23)8-7-16-11-19-20-12-16/h2-6,11-12,14H,7-10,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFVIWPNEAKABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)CCC2=CNN=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6119053.png)

![N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6119093.png)
![5-(1-isopropyl-2-pyrrolidinyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6119094.png)



![N-isobutyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6119115.png)
![2-{4-[2-(cyclohexylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6119117.png)
![4-ethyl-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6119127.png)
![N-(2-isopropyl-6-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6119140.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6119147.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6119148.png)
![5-[4-(diethylamino)benzylidene]-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119160.png)
